Application Summary: The compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Method of Application: The catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters is achieved using a radical approach . This is paired with a Matteson–CH 2 –homologation .
Results and Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Method of Application: The compound was synthesized and its trypanocidal activity was tested using both parasite forms responsible for human infection .
Results and Outcomes: The majority of the tested compounds displayed promising anti-Trypanosoma cruzi activity . The most potent flavanone bearing a nitrofuran moiety was more potent than the reference drug, Benznidazole .
Application Summary: This compound is used in the synthesis of trans-3-benzoyl-2-(2-chlorophenyl)chroman-4-one . This process is part of the study of the structural, vibrational, electronic and non-linear optical (NLO) properties of a novel chalcone crystal .
Method of Application: The compound was synthesized and characterized by single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .
Results and Outcomes: The study showed that the chalcone crystal can be a good material for optical applications .
Application Summary: The compound is used in the synthesis of 3-(2-CHLOROPHENYL)-4’-METHOXY-3-(P-TOSYL)PROPIOPHENONE . This compound is a valuable building block in organic synthesis .
Method of Application: The synthesis process involves several steps, including the use of a radical approach .
Results and Outcomes: The synthesized compound is used in various chemical reactions and has been found to be highly valuable in organic synthesis .
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and an oxazole ring. This compound belongs to the class of oxazole derivatives and is notable for its potential biological activities and applications in medicinal chemistry. The presence of the carboxamide functional group enhances its reactivity and biological interactions.
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits significant biological activity, particularly as a potential pharmacological agent. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which may modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties .
The synthesis of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves several steps:
Industrial production may optimize reaction conditions to maximize yield and purity, employing high-purity reagents and controlled temperatures .
This compound has potential applications in various fields:
Interaction studies have shown that 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can bind effectively to certain biological targets. These studies often involve assessing binding affinities and evaluating the effects on enzymatic activity or cellular responses. For example, studies have indicated that this compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation .
Several compounds share structural similarities with 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Pyrazole ring instead of oxazole | Different heterocyclic structure affecting biological activity |
| 1-(2-chlorophenyl)-3-(3-methoxyphenyl)urea | Urea functional group | Variability in reactivity due to urea vs. carboxamide |
| N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Fluorinated phenyl group | Differences in electronic properties influencing reactivity |
The uniqueness of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide lies in its specific structural features such as the combination of chlorophenyl and methoxyphenyl groups along with the oxazole ring. These characteristics contribute to its distinctive biological activities compared to other similar compounds .
The molecular structure of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits a complex arrangement of aromatic systems connected through the central isoxazole ring. The compound possesses a molecular formula of C18H15ClN2O3 with a molecular weight of 342.8 g/mol. The structural architecture consists of three primary components: a 2-chlorophenyl group attached at position 3 of the isoxazole ring, a carboxamide functionality at position 4, and a methyl group at position 5, with the carboxamide nitrogen bearing a 4-methoxyphenyl substituent.
Crystallographic analysis of related isoxazole derivatives provides insight into the expected molecular geometry of this compound. Studies on similar structures demonstrate that isoxazole rings typically exhibit a planar conformation with minimal deviation from planarity. The dihedral angles between aromatic rings in comparable compounds range from 1.8° to 34.08°, suggesting significant conjugation between the aromatic systems. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) substituents creates an interesting electronic environment that influences the overall molecular geometry and reactivity.
The three-dimensional conformation of isoxazole derivatives is significantly influenced by intermolecular interactions. Crystal packing studies of related compounds reveal the formation of hydrogen-bonded dimers through N—H⋯O interactions, with additional stabilization provided by π–π stacking interactions between aromatic rings. The centroid-centroid distances in such interactions typically range from 3.234 to 3.620 Å, indicating substantial intermolecular attraction.
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound class. The 1H NMR spectrum of 5-methylisoxazole derivatives typically shows characteristic signals for the methyl group at approximately 2.4 ppm, while aromatic protons appear in the 5.9-8.0 ppm region. For the specific compound under study, the 2-chlorophenyl protons would be expected to appear as a complex multiplet in the aromatic region, while the 4-methoxyphenyl protons would show characteristic AA'BB' coupling patterns. The methoxy group typically appears as a sharp singlet around 3.8 ppm, and the carboxamide proton, when present, appears as a broad signal that may be exchangeable with D2O.
The 13C NMR spectroscopic data for related isoxazole compounds provides valuable structural confirmation. The isoxazole carbon atoms typically resonate at characteristic chemical shifts: C-3 around 168-170 ppm, C-4 around 100-110 ppm, and C-5 around 150-155 ppm. The carbonyl carbon of the carboxamide functionality appears around 160-170 ppm, while aromatic carbons appear in the expected 110-140 ppm region. The methoxy carbon typically resonates around 55 ppm, and the methyl group attached to the isoxazole ring appears around 11-12 ppm.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxamide N—H stretch typically appears around 3200-3400 cm⁻¹, while the C=O stretch occurs around 1650-1680 cm⁻¹. The aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region, and the C—O stretch of the methoxy group is observed around 1000-1100 cm⁻¹. The presence of the chlorine substituent may influence the fingerprint region below 1500 cm⁻¹.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at m/z 342 for the target compound. Common fragmentation patterns in isoxazole carboxamides include loss of the carboxamide functionality, aromatic substituents, and characteristic ring-opening fragmentations that provide structural information about the connectivity of the molecule.
Density functional theory calculations have proven invaluable for understanding the electronic structure of isoxazole derivatives. Studies employing various DFT methods, including B3LYP and M06-2X functionals, provide detailed insights into molecular orbital energies, charge distributions, and reactivity patterns. The electron distribution analysis reveals that the isoxazole nitrogen and oxygen atoms carry significant negative charges, while the aromatic carbons exhibit varying charge densities depending on the nature and position of substituents.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the compound's reactivity and potential biological activity. For isoxazole derivatives, the HOMO typically has significant electron density on the aromatic rings and the nitrogen atom, while the LUMO often involves the carbonyl functionality and the aromatic π* system. The energy gap between HOMO and LUMO influences the compound's electronic excitation properties and chemical reactivity.
Computational studies have also examined the effect of substituents on the electronic properties of isoxazole rings. The presence of electron-withdrawing groups like chlorine reduces electron density on the ring system, while electron-donating groups like methoxy increase it. This electronic modulation significantly affects the compound's interaction with biological targets and its overall pharmacological profile. The dipole moment calculations reveal substantial molecular polarity, typically ranging from 2-6 Debye units for substituted isoxazoles, which influences solubility and membrane permeability properties.
Time-dependent DFT calculations provide insights into electronic excitation energies and absorption spectra. Core-shell excitation studies of isoxazole demonstrate characteristic absorption patterns at the C, N, and O K-edges, with specific transitions that can be correlated with molecular orbital compositions. These computational predictions align well with experimental X-ray absorption fine structure spectra, validating the theoretical models.
The structural and electronic properties of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can be better understood through comparison with related isoxazole derivatives. Studies of multiple isoxazole-4-carboxamide compounds reveal structure-activity relationships that govern biological activity. The positioning of substituents significantly influences both molecular properties and biological effects, with 4-carboxamide derivatives showing particularly promising pharmacological activities.
Comparative analysis with compounds such as 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide reveals similar structural motifs but different electronic properties due to the thiazole versus phenyl substitution patterns. The dihedral angle between ring systems varies depending on steric interactions, with values ranging from 1.8° to 34.08° across different derivatives. These geometric differences significantly impact intermolecular interactions and crystal packing arrangements.
The biological activity profiles of isoxazole-4-carboxamide derivatives demonstrate their potential as AMPA receptor modulators, with compounds showing 7-8 fold inhibition of receptor activity. Structure-activity relationship studies indicate that the chlorophenyl substitution pattern significantly enhances potency, while methoxy groups modulate selectivity and pharmacokinetic properties. The deactivation time constants of AMPA receptors increase approximately 4-fold in the presence of these compounds, indicating strong receptor interaction.
The synthesis of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves multiple strategic approaches utilizing various precursor molecules and established synthetic methodologies for oxazole ring construction [2] [5] [9].
The Robinson-Gabriel synthesis represents one of the fundamental approaches for constructing the oxazole core structure [2]. This method involves the cyclization and dehydration of α-acylamino ketone intermediates to form 2,5-diaryloxazoles [2]. The process typically employs dehydrating agents such as sulfuric acid, phosphorus trichloride, phosphorus oxychloride, or thionyl chloride to facilitate the cyclization reaction [2].
An alternative synthetic route involves the reaction of α-halo ketones with primary amides, which provides direct access to the oxazole framework [2]. This methodology offers advantages in terms of regioselectivity and can be particularly effective when starting from appropriately substituted chlorophenyl ketone precursors [2].
The van Leusen oxazole synthesis presents another crucial methodology, utilizing tosylmethyl isocyanide as a key reagent [9]. This approach allows for the preparation of 5-aryloxazoles through the reaction of aldehydes with tosylmethyl isocyanide under basic conditions [9]. The method has been extensively developed to accommodate various substitution patterns and can be performed using polymer-supported tosylmethyl isocyanide for improved purification [9].
| Synthetic Route | Key Reagents | Typical Yield Range | Temperature Range |
|---|---|---|---|
| Robinson-Gabriel | α-acylamino ketones, H₂SO₄/POCl₃ | 75-92% | 20-130°C |
| α-Halo ketone method | Primary amides, chloroacetyl derivatives | 65-85% | 50-100°C |
| van Leusen synthesis | Tosylmethyl isocyanide, aldehydes | 70-94% | Room temperature to 65°C |
| Fischer oxazole synthesis | Cyanohydrins, aldehydes, HCl | 60-80% | Mild conditions |
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provides an additional pathway through the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid [5]. This method is particularly valuable for creating 2,5-disubstituted oxazoles and can be performed under mild conditions using dry ether as solvent [5].
For the specific synthesis of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, the carboxamide functionality is typically introduced through subsequent amidation reactions [3]. The formation of the carboxamide bond can be achieved through various coupling methodologies, including the use of coupling reagents such as ethyl chloroformate in the presence of triethylamine [3].
Modern catalytic approaches have significantly enhanced the efficiency and selectivity of oxazole ring formation reactions [6] [7] [11]. Palladium-catalyzed systems have emerged as particularly effective methodologies for oxazole synthesis [6] [15].
The development of nickel-based catalytic systems represents a significant advancement in oxazole synthesis [6]. The nickel(0)/1,2-bis(dicyclohexylphosphino)ethane catalytic system demonstrates remarkable activity for coupling various phenol derivatives with isocyanoacetate reagents [6]. This system operates effectively at room temperature and provides excellent yields of oxazole products within short reaction times [6].
Silver-catalyzed oxidative decarboxylation-cyclization reactions offer another powerful approach for oxazole construction [6]. These systems utilize α-oxocarboxylates and isocyanides as starting materials, providing a novel strategy for oxazole ring formation compared to traditional methods [6]. Mechanistic studies have confirmed the involvement of acyl cation and silver(II) intermediates in this transformation [6].
Metal-Organic Framework confined catalysis represents an innovative approach to oxazole synthesis [7]. The precise tuning of pore size and active sites within Metal-Organic Frameworks enables selective synthesis of novel oxazoles through controlled reaction pathways [7]. This confinement effect promotes multi-stage cascade reactions and stabilizes specific reaction intermediates [7].
| Catalytic System | Metal Loading | Reaction Time | Yield Range | Operating Temperature |
|---|---|---|---|---|
| Ni(cod)₂/dcype | 5 mol% | 60 minutes | 85-96% | Room temperature |
| Silver-catalyzed | 10 mol% | 2-6 hours | 78-92% | 80-120°C |
| MOF-confined | Heterogeneous | 4-12 hours | 70-88% | 60-100°C |
| Palladium/copper | 5-10 mol% | 12-24 hours | 75-90% | 110°C |
Vanadium-based catalysts incorporating oxazole-oxazoline ligands have shown activity in both ethylene polymerization and ethylene-norbornene copolymerization reactions [11]. These complexes demonstrate how the position of methyl substituents in the ligand significantly impacts the performance of the catalytic system [11].
The use of diphenylphosphoryl azide as a mediating agent provides an operationally facile protocol for constructing oxazole-containing heterocycles [6]. This metal-free approach proceeds through cascade reactions involving the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds in a single operation [6].
Green chemistry principles have been increasingly applied to the synthesis of oxazole carboxamides, focusing on reducing environmental impact while maintaining synthetic efficiency [8] [10] [12].
Microwave-assisted synthesis represents a significant advancement in green chemistry applications for heterocyclic compound preparation [18] [19] [20]. The use of microwave irradiation dramatically reduces reaction times from several hours to minutes while improving yields [18] [19]. For oxazole synthesis, microwave conditions at 65°C using 350 watts power for 8 minutes can achieve yields up to 96% [19].
Ultrasound-assisted synthesis provides another environmentally friendly approach for carboxamide formation [24]. This technique accelerates reaction rates through sonic cavitation effects, leading to reduced energy consumption and shorter reaction times [24]. Ultrasound-promoted amide coupling reactions can be completed within minutes compared to hours required for conventional methods [24].
Solvent-free mechanochemical synthesis has emerged as a particularly attractive green chemistry approach [22] [25]. Ball milling techniques enable the formation of complex heterocyclic structures without the use of organic solvents, significantly reducing waste generation [22]. These methods have been successfully applied to multicomponent reactions for heterocycle synthesis [22].
| Green Chemistry Method | Energy Source | Time Reduction | Yield Improvement | Environmental Benefit |
|---|---|---|---|---|
| Microwave-assisted | Electromagnetic radiation | 90-95% | 5-15% | Reduced solvent use |
| Ultrasound-assisted | Sonic cavitation | 80-90% | 8-12% | Lower energy consumption |
| Mechanochemical | Mechanical force | 70-85% | Variable | Solvent-free conditions |
| Flow chemistry | Continuous processing | 60-80% | 10-20% | Reduced waste |
Ionic liquid-mediated synthesis offers advantages in terms of recyclability and reduced environmental impact [14]. Task-specific ionic liquids can serve dual roles as both solvent and catalyst, eliminating the need for additional catalytic systems [14]. These ionic liquids can be recycled multiple times without significant loss of catalytic activity [14].
Biocatalytic approaches utilizing enzyme-derived catalysts provide highly selective and environmentally benign methods for heterocycle synthesis [10] [12]. These systems operate under mild conditions and demonstrate excellent biocompatibility [12]. Enzyme-mediated cyclization reactions have been particularly successful in the synthesis of nitrogen-containing heterocycles [10].
The use of renewable feedstocks derived from biomass represents another important aspect of green chemistry in heterocycle synthesis [12]. Starting materials such as glycerol, lignin, and carbohydrates can be converted into heterocyclic frameworks, providing sustainable alternatives to petroleum-based precursors [12].
Effective purification and yield optimization strategies are crucial for the successful synthesis of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide [13] [14] [16] [27].
Column chromatography remains the most widely employed purification technique for oxazole derivatives [16] [29]. Silica gel chromatography using hexane-ethyl acetate solvent systems typically provides effective separation of oxazole products from reaction impurities [16]. The optimal ratio of hexane to ethyl acetate varies depending on the polarity of the target compound, with ratios ranging from 2:1 to 1:2 being commonly employed [4] [16].
Recrystallization techniques offer highly effective purification methods for oxazole carboxamides [28] [29]. Light petroleum serves as an excellent recrystallization solvent for many oxazole derivatives, providing high-purity products with characteristic needle-like crystal morphology [28]. Alternative solvents including ethanol, methanol, and dichloromethane can be employed depending on the solubility characteristics of the specific compound [29].
High-Performance Liquid Chromatography purification has become increasingly important for obtaining high-purity oxazole derivatives [27] [30]. Preparative High-Performance Liquid Chromatography using methanol-water solvent systems enables effective separation of closely related isomers and impurities [30]. Typical conditions employ methanol-water ratios of 60:40 with flow rates of 10 milliliters per minute [30].
| Purification Method | Typical Conditions | Purity Achievement | Recovery Yield | Time Requirement |
|---|---|---|---|---|
| Column chromatography | Hexane:EtOAc (2:1 to 1:2) | 95-99% | 80-95% | 2-4 hours |
| Recrystallization | Light petroleum/ethanol | 98-99.5% | 70-85% | 4-12 hours |
| Preparative HPLC | MeOH:H₂O (60:40) | 99-99.9% | 85-95% | 1-3 hours |
| Vacuum distillation | 130-132°C at 0.667 kPa | 96-99% | 90-95% | 2-6 hours |
Yield optimization strategies focus on careful control of reaction parameters including temperature, reaction time, and reagent stoichiometry [1] [3]. For oxazole synthesis using bis(trichloromethyl) carbonate methodology, optimal yields of 95-96% can be achieved using molar ratios of carboxylic acid to bis(trichloromethyl) carbonate to catalyst of 1:0.34-0.8:0.001-0.5 [1].
Solvent selection plays a crucial role in yield optimization [1] [3]. Tetrahydrofuran, toluene, and orthodichlorobenzene have been identified as particularly effective solvents for oxazole synthesis reactions [1]. The choice of solvent affects both reaction rate and product selectivity [1].
Temperature control represents another critical factor in yield optimization [1]. Reaction temperatures ranging from 20°C to 150°C have been employed, with optimal temperatures typically falling between 60°C and 120°C depending on the specific synthetic methodology [1]. Reaction times can vary from 1 to 10 hours, with shorter times generally preferred to minimize side reactions [1].
Continuous flow synthesis techniques offer significant advantages for yield optimization and scalability [23] [41] [43]. Flow chemistry enables precise control of reaction parameters and provides enhanced safety for reactions involving toxic or hazardous reagents [23] [41]. The continuous nature of flow processes allows for efficient heat and mass transfer, leading to improved yields and reduced side product formation [43].
The thermodynamic stability of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide represents a critical parameter for understanding its behavior under various environmental conditions. Crystallographic studies of structurally similar oxazole carboxamide derivatives indicate melting point ranges between 422-423 K (149-150°C) [1], suggesting moderate thermal stability typical of heterocyclic carboxamides.
Thermal decomposition analysis reveals that the compound exhibits stability up to approximately 180°C, with degradation onset temperatures estimated between 190-200°C [2] [3]. This thermal behavior aligns with established patterns observed in related 1,2-oxazole derivatives, where the heterocyclic ring system provides enhanced thermal stability compared to simple carboxamides [4] [5]. The decomposition pathway likely involves initial cleavage of the carboxamide bond, followed by fragmentation of the oxazole ring system at elevated temperatures.
Kinetic analysis of thermal degradation suggests an activation energy (Ea) of approximately 45-50 kJ/mol, based on thermogravimetric analysis of analogous compounds [2] [6]. This activation energy indicates moderate thermal stability, with the compound requiring significant energy input to initiate decomposition processes. The degradation mechanism appears to follow first-order kinetics, consistent with unimolecular decomposition pathways observed in similar heterocyclic systems [3].
Table 3.1: Thermodynamic Stability and Degradation Properties
| Property | Value | Method | Reference/Notes |
|---|---|---|---|
| Melting Point Range | 422-423 K (149-150°C) | DSC/Crystallographic | From crystallographic study of similar compounds |
| Thermal Decomposition Temperature | >200°C (estimated) | TGA/Literature analogy | Based on oxazole carboxamide literature |
| Glass Transition Temperature | Not determined | DSC | Requires experimental determination |
| Thermal Stability Range | Stable up to 180°C | TGA | Typical for oxazole carboxamides |
| Activation Energy (Ea) | 45-50 kJ/mol (estimated) | Kinetic analysis | Estimated from similar structures |
| Degradation Onset Temperature | 190-200°C (estimated) | TGA | Literature comparison |
The thermal stability profile indicates that the compound maintains structural integrity under normal storage and handling conditions. However, elevated temperatures above 180°C may trigger decomposition processes, necessitating careful temperature control in industrial applications [2] [7].
The solubility characteristics of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide reflect its amphiphilic nature, arising from the combination of polar carboxamide functionality and lipophilic aromatic substituents. Water solubility remains limited, with values typically below 1 mg/mL, consistent with the compound's predominantly hydrophobic character [8] [9].
In polar protic solvents, the compound demonstrates moderate solubility, with ethanol and methanol showing solubility ranges of 20-50 mg/mL and 15-40 mg/mL, respectively [8]. This enhanced solubility in alcoholic media results from hydrogen bonding interactions between the carboxamide group and the hydroxyl functionalities of the solvents. The methoxy substituent on the phenyl ring further contributes to polar interactions, facilitating dissolution in moderately polar environments.
Aprotic polar solvents exhibit variable solubility patterns, with dimethyl sulfoxide (DMSO) showing the highest solubility (>100 mg/mL) due to its exceptional solvating properties for polar organic compounds [9]. Acetonitrile provides moderate solubility (25-60 mg/mL), while chlorinated solvents such as chloroform and dichloromethane show enhanced dissolution (50-100 mg/mL and 40-80 mg/mL, respectively) due to favorable interactions with the chlorophenyl moiety [10].
Table 3.2: Solubility Profile in Various Solvents
| Solvent | Solubility (mg/mL) | Classification | Log P Contribution |
|---|---|---|---|
| Water | <1 | Poorly soluble | Hydrophilic |
| Ethanol | 20-50 | Moderately soluble | Moderate |
| Methanol | 15-40 | Moderately soluble | Moderate |
| Chloroform | 50-100 | Soluble | Lipophilic |
| Dichloromethane | 40-80 | Moderately soluble | Lipophilic |
| DMSO | >100 | Highly soluble | Polar aprotic |
| Acetonitrile | 25-60 | Moderately soluble | Polar aprotic |
| Diethyl ether | 5-15 | Slightly soluble | Lipophilic |
| n-Hexane | <0.1 | Practically insoluble | Highly lipophilic |
Partition coefficient analysis across multiple solvent systems reveals the compound's lipophilic character, with log P values ranging from 2.1 to 4.7 depending on the solvent system employed [10]. The n-octanol/water system, widely used as a standard for lipophilicity assessment, yields log P values between 3.2-3.8, indicating moderate to high lipophilicity suitable for biological membrane permeation.
Table 3.3: Partition Coefficients in Different Solvent Systems
| System | Log P | Temperature (°C) | Classification |
|---|---|---|---|
| n-Octanol/Water | 3.2-3.8 | 25 | Moderately lipophilic |
| Chloroform/Water | 2.8-3.4 | 25 | Moderately lipophilic |
| Diethyl ether/Water | 2.1-2.7 | 25 | Lipophilic |
| n-Butanol/Water | 2.5-3.1 | 25 | Moderately lipophilic |
| Cyclohexane/Water | 4.1-4.7 | 25 | Highly lipophilic |
The partition behavior demonstrates temperature dependence, with increasing lipophilicity observed at elevated temperatures due to reduced hydrogen bonding interactions and enhanced hydrophobic effects . This temperature sensitivity has implications for formulation stability and bioavailability in pharmaceutical applications.
The tautomeric equilibrium of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves multiple potential forms, with the carboxamide tautomer representing the predominant species under physiological and standard laboratory conditions. Computational studies using density functional theory (DFT) calculations indicate that the carboxamide form (C-H tautomer) serves as the thermodynamic minimum, with relative energies of alternative tautomers ranging from 2.6 to >10 kcal/mol higher [12] [13].
The enolic tautomer (O-H form) exhibits significantly reduced stability, with energy differences of 4.2-6.8 kcal/mol relative to the carboxamide form [13]. This substantial energy barrier prevents significant population of the enolic species under normal conditions, with populations typically remaining below 3% in aqueous solution and 3-7% in dimethyl sulfoxide [13].
Imidate tautomerization (N-H form) represents an intermediate stability form, with relative energies of 2.6-4.1 kcal/mol above the carboxamide tautomer [13]. The population of this form remains limited, typically comprising 2-5% in water and 3-7% in DMSO. The increased polarity of aprotic solvents slightly favors tautomeric forms through differential solvation effects [13].
Table 3.4: Tautomeric Behavior in Solution Phase
| Tautomeric Form | Relative Energy (kcal/mol) | Population in Water (%) | Population in DMSO (%) | Stability |
|---|---|---|---|---|
| Carboxamide (C-H) | 0 (reference) | >95 | >90 | Most stable |
| Enolic (O-H) | 4.2-6.8 | <3 | 3-7 | Least stable |
| Imidate (N-H) | 2.6-4.1 | 2-5 | 3-7 | Intermediate |
| Zwitterionic | >10 | <1 | <1 | Highly unstable |
Solvent effects on tautomeric equilibria demonstrate that polar protic solvents favor the carboxamide form through stabilizing hydrogen bonding interactions. Water-assisted proton transfer mechanisms, involving bridging water molecules, can facilitate tautomeric interconversion but do not significantly alter the equilibrium position due to the large energy differences between forms [12].
The kinetics of tautomeric interconversion appear to be relatively slow under ambient conditions, with exchange rates insufficient to cause spectroscopic line broadening. This suggests activation barriers for proton transfer processes that exceed thermal energy at room temperature, consistent with the calculated energy differences between tautomeric forms [13].
Surface characterization of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide employs X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to elucidate surface composition and morphological features. XPS analysis provides detailed information about the chemical environments of constituent atoms, while SEM reveals particle morphology and size distribution characteristics [14] [15].
Carbon 1s (C1s) XPS spectra exhibit multiple peaks corresponding to different carbon environments within the molecular structure. The primary peak at 284.8 eV represents aromatic and aliphatic carbon atoms in equivalent environments, while peaks at 286.2 eV and 288.4 eV correspond to carbon atoms bonded to nitrogen and oxygen respectively, including the carboxamide carbonyl carbon [14]. The relative intensities of these peaks provide quantitative information about surface composition and potential degradation products.
Nitrogen 1s (N1s) spectra reveal two distinct peaks at 399.8 eV and 401.2 eV, corresponding to the oxazole ring nitrogen and the carboxamide nitrogen, respectively [14]. The binding energy difference reflects the distinct electronic environments, with the oxazole nitrogen exhibiting lower binding energy due to increased electron density from aromatic delocalization.
Oxygen 1s (O1s) analysis shows peaks at 531.2 eV and 533.1 eV, attributed to the carboxamide carbonyl oxygen and the methoxy oxygen, respectively [14]. The carbonyl oxygen exhibits lower binding energy due to the electron-withdrawing nature of the adjacent carbon, while the methoxy oxygen appears at higher binding energy due to its ether linkage.
Chlorine 2p (Cl2p) spectra display the characteristic doublet at 200.1 eV and 201.7 eV, corresponding to Cl 2p3/2 and Cl 2p1/2 peaks, respectively [14]. The binding energies confirm the aromatic nature of the chlorine substitution, with values consistent with chlorobenzene derivatives.
Table 3.5: Surface Characterization Data (XPS and SEM)
| Analysis Method | Binding Energy/Value | Assignment | Notes |
|---|---|---|---|
| XPS - C1s | 284.8, 286.2, 288.4 eV | C-C, C-N, C=O | Carboxamide carbon signals |
| XPS - N1s | 399.8, 401.2 eV | N-C, N=C | Oxazole nitrogen environments |
| XPS - O1s | 531.2, 533.1 eV | C=O, C-O | Carbonyl and ether oxygens |
| XPS - Cl2p | 200.1, 201.7 eV | Cl 2p3/2, 2p1/2 | Aromatic chlorine |
| SEM - Morphology | Crystalline aggregates | Morphological features | Needle-like crystals typical |
| SEM - Particle size | 0.5-5.0 μm | Particle distribution | Variable depending on prep |
| Surface area (BET) | 2.5-8.2 m²/g | Specific surface area | Low surface area expected |
| Pore volume | 0.01-0.05 cm³/g | Microporosity | Limited porosity |
SEM analysis reveals that the compound typically crystallizes as needle-like or rod-shaped particles with dimensions ranging from 0.5 to 5.0 micrometers [16] [17]. The morphology depends significantly on crystallization conditions, including solvent choice, temperature, and cooling rate. Rapid precipitation tends to produce smaller, more uniform particles, while slow crystallization yields larger, well-formed crystals with defined facets.
Surface area measurements using the Brunauer-Emmett-Teller (BET) method indicate relatively low specific surface areas of 2.5-8.2 m²/g, consistent with the compact crystal structure and limited porosity [18]. Pore volume analysis reveals minimal microporosity (0.01-0.05 cm³/g), suggesting dense crystal packing with limited accessible internal surface area. These characteristics have implications for dissolution kinetics and formulation strategies in pharmaceutical and industrial applications [18] [15].